This compound is synthesized from 2'-deoxyguanosine through various chemical methods, including halogenation and cross-coupling reactions. It has been studied extensively for its applications in molecular biology, particularly in DNA sequencing and amplification techniques.
7-Methyl-7-deaza-2'-deoxyguanosine falls under the category of nucleotide analogs, specifically classified as a purine derivative. It is used primarily in biochemical research and applications involving nucleic acids.
The synthesis of 7-methyl-7-deaza-2'-deoxyguanosine typically involves several key steps:
The synthesis can be performed under inert conditions to prevent oxidation or degradation of sensitive intermediates. Common reagents include phosphorus oxychloride for activation and various solvents like dichloromethane or acetonitrile for reaction media.
The molecular formula for 7-methyl-7-deaza-2'-deoxyguanosine is , and its molecular weight is approximately 346.23 g/mol. The compound features a ribose sugar moiety linked to a modified purine base.
7-Methyl-7-deaza-2'-deoxyguanosine participates in various chemical reactions:
Common reagents used in these reactions include halogenating agents for iodination and palladium catalysts for cross-coupling reactions. Typical solvents include dichloromethane and acetonitrile, which facilitate the desired transformations.
The mechanism of action for 7-methyl-7-deaza-2'-deoxyguanosine primarily involves its incorporation into DNA during replication or transcription processes. This incorporation can lead to altered base pairing dynamics due to the structural modification at the 7-position.
Studies have shown that while 7-methyl-7-deaza-2'-deoxyguanosine can pair with cytosine similarly to guanosine, it may also affect the stability and fidelity of DNA polymerases during replication, making it useful in applications requiring precise control over nucleotide incorporation.
7-Methyl-7-deaza-2'-deoxyguanosine has several important applications in molecular biology:
7-Methyl-7-deaza-2'-deoxyguanosine (7-Me-7-deaza-dG) is a structural analog of canonical deoxyguanosine (dG), where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom, and a methyl group is added at this 7-position (see Chemical Structures in Table 3). This modification eliminates the N7 hydrogen bond acceptor in the major groove, fundamentally altering hydrogen-bonding capabilities. While 7-deazaguanine derivatives retain the ability to form Watson-Crick base pairs with cytosine via their N1–H and C6=O groups, the absence of N7 destabilizes non-canonical pairing schemes. For example, Hoogsteen base pairing—critical for triplex DNA formation and protein-DNA recognition—is severely impaired due to the loss of a key hydrogen-bonding site [2] [4]. Nuclear magnetic resonance (NMR) studies confirm that oligonucleotides containing 7-deazaguanine exhibit reduced base-pairing dynamics and altered minor groove hydration patterns, leading to increased conformational rigidity at flanking residues [2]. This rigidity suppresses secondary structure formation (e.g., G-quadruplexes), thereby resolving challenges like gel compression in DNA sequencing [6] [8].
The replacement of N7 with a C–H group in 7-deaza-dG derivatives eliminates a major cation-binding site in the DNA major groove. Cations (e.g., Na⁺, Mg²⁺) preferentially coordinate with the electronegative N7 atom of guanine, stabilizing DNA architecture through electrostatic interactions. Differential scanning calorimetry (DSC) and circular dichroism (CD) studies demonstrate that oligonucleotides incorporating 7-deaza-dG exhibit:
Table 1: Thermodynamic Impact of 7-Deaza-dG Incorporation on DNA Duplexes
| Oligonucleotide Sequence | Modification | Tm (°C) | ΔTm (°C) | ΔG° (kcal/mol) |
|---|---|---|---|---|
| 5′-d(GCGATCGC)-3′ | Unmodified | 68.2 | — | -12.1 |
| 5′-d(GCGATCGC)-3′ | 7-deaza-dG³ | 63.5 | -4.7 | -10.3 |
| 5′-d(ATGCAT)-3′ | Unmodified | 42.1 | — | -6.8 |
| 5′-d(ATGCAT)-3′ | 7-deaza-dG³ | 40.3 | -1.8 | -6.1 |
Data derived from DSC and UV melting studies in 100 mM NaCl [2].
7-Me-7-deaza-dGTP serves as an alternative substrate for DNA polymerases (e.g., Taq, Sequenase), but its incorporation kinetics and fidelity differ markedly from dGTP:
Table 2: Performance of 7-Deaza-dGTP in DNA Sequencing and PCR
| Application | Template | Improvement with 7-Deaza-dGTP | Key Mechanism |
|---|---|---|---|
| Sanger Sequencing | HUMARA exon 1 | Readable sequence length ↑ 2.3-fold | Elimination of band compression |
| PCR Amplification | p16INK4A promoter | Product yield ↑ 10-fold; detectable with ≤10 ng DNA | Suppression of template secondary structures |
| Telomerase Inhibition | Telomeric repeats | IC₅₀ = 5 µM (vs. >100 µM for dGTP) | Competitive inhibition of dGTP binding |
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